

# The Pharmacokinetic Profile and Oral Bioavailability of LY3295668: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY3295668 |           |
| Cat. No.:            | B608743   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

LY3295668 is an orally bioavailable, potent, and selective inhibitor of Aurora kinase A (AurA), a key regulator of mitotic progression.[1] Overexpression of AurA is implicated in the tumorigenesis of various cancers, making it a compelling target for therapeutic intervention.[2] [3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of LY3295668, drawing from data from a first-in-human, phase 1 clinical trial in patients with locally advanced or metastatic solid tumors. The document details the drug's absorption, distribution, metabolism, and excretion (ADME) properties, alongside the experimental methodologies employed in its clinical evaluation. Mandatory visualizations of the Aurora A kinase signaling pathway and the pharmacokinetic analysis workflow are included to facilitate a deeper understanding of its mechanism and evaluation.

#### Pharmacokinetics of LY3295668

A phase 1, open-label, non-randomized, multicenter study (NCT03092934) evaluated the safety, tolerability, and pharmacokinetics of **LY3295668** administered orally twice daily (BID) in 21-day cycles to patients with locally advanced or metastatic solid tumors.[2] The study included dose-escalation cohorts receiving 25 mg, 50 mg, and 75 mg of **LY3295668**.[2]



#### **Absorption and Distribution**

Following oral administration, **LY3295668** is rapidly absorbed, with peak plasma concentrations (Tmax) occurring within 1 to 2 hours.[4] The disposition of **LY3295668** is best described by a two-compartment pharmacokinetic model with first-order absorption.[4]

#### **Metabolism and Elimination**

The estimated elimination half-life of **LY3295668** is approximately 21 hours.[4] This half-life allows for the attainment of steady-state plasma concentrations within 4 to 5 days of continuous dosing.[4]

#### **Dose Proportionality and Steady State**

The phase 1 study evaluated doses ranging from 25 mg to 75 mg BID.[4] Simulations of plasma concentration-time profiles at the maximum tolerated dose (MTD) of 25 mg BID indicated that 90% of patients are expected to achieve steady-state plasma concentrations greater than the pAurA IC90 (the concentration required to inhibit 90% of Aurora A phosphorylation) for the entire day.[4] Patients who experienced dose-limiting toxicities (DLTs) had the highest model-predicted drug exposures.[2]

### **Summary of Pharmacokinetic Parameters**

While specific quantitative values for parameters such as Cmax and AUC at different dose levels are not publicly available in the reviewed literature, the key qualitative pharmacokinetic characteristics of **LY3295668** are summarized in the table below.



| Parameter                         | Description                                                                         | Citation |
|-----------------------------------|-------------------------------------------------------------------------------------|----------|
| Absorption                        | Rapidly absorbed following oral administration.                                     | [4]      |
| Time to Peak Concentration (Tmax) | 1 to 2 hours post-dose.                                                             | [4]      |
| Elimination Half-Life (t½)        | Approximately 21 hours.                                                             | [4]      |
| Time to Steady State              | 4 to 5 days of twice-daily dosing.                                                  | [4]      |
| Pharmacokinetic Model             | A two-compartment model with first-order absorption best describes the disposition. | [4]      |
| Maximum Tolerated Dose (MTD)      | 25 mg twice daily.                                                                  | [2]      |

#### **Oral Bioavailability**

**LY3295668** is described as an orally bioavailable inhibitor of Aurora A kinase.[1] However, a specific percentage for the absolute oral bioavailability in humans has not been reported in the publicly available literature from the phase 1 clinical trial.

# Experimental Protocols Phase 1 Clinical Trial Design (NCT03092934)

Objective: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of **LY3295668** in patients with locally advanced or metastatic solid tumors.[2]

Patient Population: Adult patients with locally advanced or metastatic solid tumors who had progressed after one to four prior treatment regimens and had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[2]

Dosing Regimen: **LY3295668** was administered orally twice daily (BID) in 21-day cycles in a dose-escalating manner (25 mg, 50 mg, and 75 mg).[2]



Pharmacokinetic Sampling: In the first cycle, serial plasma pharmacokinetic samples were collected up to 8 hours on Day 1 and Day 15. Additional trough samples were taken prior to dosing on Day 2 and Day 8, and at discontinuation if applicable.[4] A total of 146 plasma concentrations from 13 patients were used to develop the population pharmacokinetic model. [4]

# Bioanalytical Method for Plasma Concentration Measurement

While the specific bioanalytical method validation report for **LY3295668** is not publicly available, a typical approach for the quantification of small molecule inhibitors in plasma involves a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A representative protocol would include:

- Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.
- Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific quantification.
- Calibration and Quality Control: Use of a calibration curve with a range of known concentrations and quality control samples at low, medium, and high concentrations to ensure accuracy and precision.

# Visualizations

#### **Aurora A Kinase Signaling Pathway**

The following diagram illustrates the central role of Aurora A kinase in mitotic progression and the point of inhibition by **LY3295668**.





Click to download full resolution via product page

Caption: Aurora A Kinase Signaling Pathway and Inhibition by LY3295668.





## **Population Pharmacokinetic Analysis Workflow**

The diagram below outlines the workflow for the population pharmacokinetic (PopPK) analysis of **LY3295668** from the phase 1 clinical trial.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Aurora kinase A inhibitor, LY3295668 erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and Oral Bioavailability of LY3295668: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608743#pharmacokinetics-and-oral-bioavailability-of-ly3295668]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com